molecular formula C14H15NO2S B4555298 N-(4-methoxy-2-methylphenyl)-2-(thiophen-2-yl)acetamide

N-(4-methoxy-2-methylphenyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B4555298
M. Wt: 261.34 g/mol
InChI Key: KIJTUHYMEQGHGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxy-2-methylphenyl)-2-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C14H15NO2S and its molecular weight is 261.34 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-methoxy-2-methylphenyl)-2-(2-thienyl)acetamide is 261.08234989 g/mol and the complexity rating of the compound is 285. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

A study by Coleman et al. (2000) delves into the metabolism of chloroacetamide herbicides, highlighting their carcinogenic properties in rats and the metabolic pathways involving complex activation leading to DNA-reactive compounds. This research underscores the significance of understanding the metabolic pathways of similar compounds, which could provide insights into the safety and environmental impact of related chemicals including "N-(4-methoxy-2-methylphenyl)-2-(2-thienyl)acetamide" (Coleman, Linderman, Hodgson, & Rose, 2000).

Green Synthesis of Azo Disperse Dyes

Zhang Qun-feng (2008) reports on the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, a precursor in producing azo disperse dyes. The study presents an environmentally friendly approach to synthesizing acetamide derivatives, which could potentially be applied to synthesize "N-(4-methoxy-2-methylphenyl)-2-(2-thienyl)acetamide" in a more sustainable manner (Zhang, 2008).

Chemoselective Acetylation for Antimalarial Drugs

Magadum and Yadav (2018) explore the chemoselective acetylation of 2-aminophenol using immobilized lipase, targeting the synthesis of intermediates for natural antimalarial drugs. This methodological approach could offer a novel pathway for synthesizing related acetamide compounds, emphasizing the importance of selective acetylation in pharmaceutical applications (Magadum & Yadav, 2018).

Synthesis of Protein Tyrosine Phosphatase Inhibitors

Saxena et al. (2009) investigated 2-(4-methoxyphenyl)ethyl] acetamide derivatives for their inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), revealing potential applications in treating diabetes. This study underscores the therapeutic potential of acetamide derivatives in developing treatments for chronic conditions, suggesting a broader pharmaceutical relevance for compounds like "N-(4-methoxy-2-methylphenyl)-2-(2-thienyl)acetamide" (Saxena, Pandey, Gupta, Singh, & Srivastava, 2009).

Properties

IUPAC Name

N-(4-methoxy-2-methylphenyl)-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c1-10-8-11(17-2)5-6-13(10)15-14(16)9-12-4-3-7-18-12/h3-8H,9H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIJTUHYMEQGHGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)NC(=O)CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-methoxy-2-methylphenyl)-2-(thiophen-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-methoxy-2-methylphenyl)-2-(thiophen-2-yl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(4-methoxy-2-methylphenyl)-2-(thiophen-2-yl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(4-methoxy-2-methylphenyl)-2-(thiophen-2-yl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(4-methoxy-2-methylphenyl)-2-(thiophen-2-yl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(4-methoxy-2-methylphenyl)-2-(thiophen-2-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.